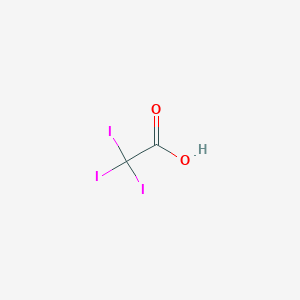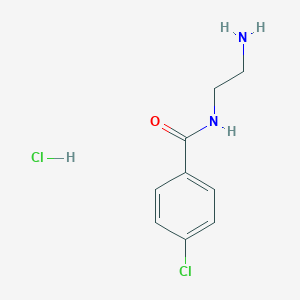
Chlorhydrate de N-(2-aminoéthyl)-4-chlorobenzamide
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a useful research compound. Its molecular formula is C9H12Cl2N2O and its molecular weight is 235.11 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application en médecine régénérative
“Chlorhydrate de N-(2-aminoéthyl)-4-chlorobenzamide” a été utilisé dans le domaine de la médecine régénérative. Il a été incorporé dans un système de délivrance d'hydrogel d'acide hyaluronique et de gélatine modifié par maléimide à réticulation rapide . L'hydrogel présente l'avantage d'être composé de matériaux naturels à base de matrice extracellulaire, mais avec des propriétés définies, contrôlables et modulaires . Ceci le rend adapté à des applications telles que l'encapsulation cellulaire, la délivrance de médicaments et la biofabrication .
Inhibition de la site-1-protéase (S1P)
Le composé a été largement utilisé dans des études visant à décrire les gènes régulateurs du cholestérol en raison de sa puissante capacité à inhiber la site-1-protéase (S1P) . La S1P est une sérine protéase située dans l'appareil de Golgi, responsable de l'activation des protéines de liaison à l'élément régulateur du stérol . En inhibant sélectivement la S1P, le composé peut être utilisé pour caractériser le résultat en aval de l'inhibition de la SREBP et son influence sur la régulation du cholestérol .
Inhibition de la monoamine oxydase B (MAO-B)
“Ro 16-6491” est un inhibiteur “mécanisme-dépendant” réversible de la monoamine oxydase (MAO) de type B . Il se lie sélectivement et avec une forte affinité au site actif de la MAO-B dans les membranes cérébrales et plaquettaires
Mécanisme D'action
Target of Action
Ro 16-6491, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a potent, reversible, and highly selective inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that metabolizes neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
Ro 16-6491 binds selectively and with high affinity to the active site of MAO-B in brain and platelet membranes . The compound inhibits MAO-B with an initial competitive phase, followed by a time-dependent inhibition of MAO . This inhibition is reversible, meaning it can be undone by removing the compound .
Biochemical Pathways
The inhibition of MAO-B by Ro 16-6491 affects the metabolic pathways of several neurotransmitters. By inhibiting MAO-B, Ro 16-6491 prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain . This can have various downstream effects, depending on the specific neurotransmitter involved.
Result of Action
The primary result of Ro 16-6491’s action is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to improved mood and cognition, while increased serotonin levels can lead to reduced anxiety and depression .
Action Environment
The action of Ro 16-6491 can be influenced by various environmental factors. For example, the presence of other drugs that affect neurotransmitter levels can potentially interact with Ro 16-6491, altering its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
Ro 16-6491 plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme MAO-B . This enzyme is involved in the breakdown of monoamines in the brain, including neurotransmitters like dopamine and serotonin. By inhibiting MAO-B, Ro 16-6491 can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .
Cellular Effects
The effects of Ro 16-6491 on cells are primarily related to its inhibition of MAO-B. This can lead to increased levels of monoamine neurotransmitters in the brain, which can influence various cellular processes. For example, increased dopamine levels can enhance neuronal signaling and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Ro 16-6491 exerts its effects by binding to the active site of the MAO-B enzyme, thereby inhibiting its activity . This prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these chemicals in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ro 16-6491 can change over time. For example, the inhibition of MAO-B by Ro 16-6491 is reversible . This means that the enzyme can regain its activity over time, which can lead to a gradual decrease in the levels of monoamine neurotransmitters .
Dosage Effects in Animal Models
The effects of Ro 16-6491 in animal models can vary depending on the dosage. At lower doses, Ro 16-6491 can effectively inhibit MAO-B and increase monoamine levels without causing significant side effects. At higher doses, it may cause adverse effects .
Metabolic Pathways
Ro 16-6491 is involved in the metabolic pathway related to the breakdown of monoamine neurotransmitters. By inhibiting MAO-B, it disrupts this pathway and leads to an accumulation of these neurotransmitters .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely that it is transported to areas of the brain where this enzyme is present .
Subcellular Localization
The subcellular localization of Ro 16-6491 is likely to be in the mitochondria, as this is where the MAO-B enzyme is located . By localizing to this part of the cell, Ro 16-6491 can effectively inhibit the activity of MAO-B .
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMZUNJBHSOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420645 | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94319-79-6 | |
| Record name | Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94319-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
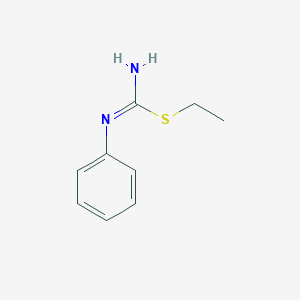



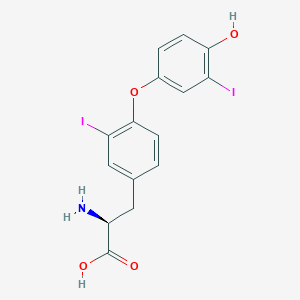

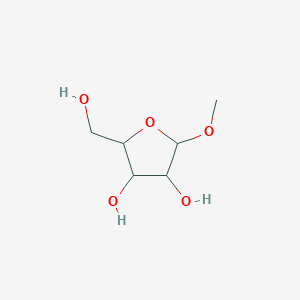
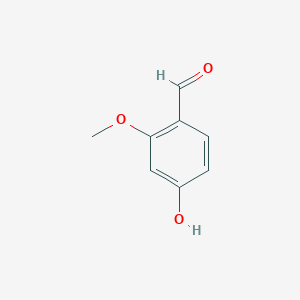
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)


